what is the chemical structure of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
what is the chemical structure of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
The Strategic Role of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile in Deubiquitinase (DUB) Inhibitor Design: A Comprehensive Technical Guide
Executive Summary
The targeted degradation and stabilization of proteins via the ubiquitin-proteasome system (UPS) has emerged as a frontier in oncology and immunology. Central to this is the inhibition of Deubiquitinases (DUBs) such as USP25 and USP28, which rescue oncogenic drivers (e.g., c-Myc) from proteasomal degradation[1]. The development of potent, small-molecule inhibitors for these targets relies heavily on precise structural scaffolds. This whitepaper provides an in-depth technical analysis of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9)[2], a highly specialized, bifunctional building block critical for synthesizing thieno[2,3-b]pyridine-based DUB inhibitors[3].
Structural & Physicochemical Profiling
The architecture of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is defined by a cyclopentane ring fused to a pyridine core at the c-face (C3-C4 positions of the base pyridine ring)[2]. This rigid bicyclic system restricts the conformational flexibility of downstream derivatives, locking them into the optimal geometry for occupying the USP25/28 binding pockets[4].
Mechanistic Reactivity Profile: The synthetic utility of this molecule stems from its highly polarized pyridine ring. The chloride leaving group is located at C3, which is ortho to both the pyridine nitrogen (position 2) and the electron-withdrawing carbonitrile group (position 4). During Nucleophilic Aromatic Substitution (SNAr), the intermediate Meisenheimer complex is profoundly stabilized because the developing negative charge can be delocalized onto both the electronegative pyridine nitrogen and the cyano nitrogen. This dual-activation renders the C3-chloride exceptionally electrophilic and primed for rapid substitution by thiols or amines[3].
Table 1: Physicochemical Properties & Identification
| Property | Value |
| IUPAC Name | 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
| CAS Registry Number | 103589-67-9 |
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 g/mol |
| SMILES String | ClC1=NC=C2CCCC2=C1C#N |
| Key Reactive Centers | C3 (Electrophilic SNAr site), C4 (Nitrile handle for annulation) |
Mechanistic Role in DUB Inhibitor Discovery
USP28 and USP25 are cysteine isopeptidases sharing high sequence homology within their catalytic domains[4]. USP28 is a known tumor-promoting factor that stabilizes c-Myc, Notch, and LSD1, while USP25 modulates inflammatory and immune responses[5]. The thienopyridine carboxamides derived from our target compound act as potent dual inhibitors of these enzymes. The cyclopenta[c]pyridine core specifically provides the necessary lipophilic bulk to interact with the hydrophobic residues in the DUB domain, while the downstream carboxamide (derived from the C4-carbonitrile) forms critical hydrogen bonds with the enzyme's catalytic cleft[1].
Diagram 1: Logical relationship of USP25/28 inhibition leading to tumorigenesis suppression.
Synthetic Workflows & Experimental Protocols
To ensure high fidelity in drug development, the synthesis of the 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile core and its subsequent annulation must be tightly controlled. The following protocols are self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.
Protocol A: Synthesis of the Cyclopenta[c]pyridine Core
Objective: Construct the highly functionalized pyridine ring from an enamine precursor via cyclization and in situ chlorination[1]. Causality & Expert Insight: The critical choice in this protocol is the use of anhydrous 4N HCl in dioxane. Aqueous HCl would lead to the hydrolysis of the malononitrile or the formation of a 3-pyridone (hydroxyl derivative). The anhydrous environment ensures that the chloride ion acts as the nucleophile during the aromatization step, successfully installing the essential C3-chloro leaving group.
Step-by-Step Methodology:
-
Preparation: In a 50-mL sealed tube, charge (E)-2-(2-((dimethylamino)methylene)cyclopentylidene)malononitrile (3.00 g, 16.0 mmol)[1].
-
Acidic Cyclization: Add glacial acetic acid (HOAc, 10 mL) followed by 4N hydrogen chloride in dioxane (20 mL)[1]. The HOAc serves as a protic solvent to facilitate the displacement of the dimethylamino group.
-
Thermal Activation: Seal the tube and stir the reaction mixture overnight at 55 °C[1]. This specific temperature provides sufficient kinetic energy for the cyclization without causing thermal degradation of the nitrile group.
-
Workup & Validation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) to afford the product as a white solid (approx. 2.8 g, 98% yield)[5].
-
Analytical Checkpoint: Confirm product identity via LC-MS. The expected mass-to-charge ratio (m/z) is 179 [M+H]+[5].
Table 2: Reaction Optimization Parameters for Core Synthesis
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale (Causality) |
| Acid Source | Aqueous HCl | 4N HCl in Dioxane | Prevents pyridone formation; ensures C3-chlorination. |
| Temperature | 25 °C (Room Temp) | 55 °C | Overcomes activation energy barrier for cyclization. |
| Solvent Ratio | Pure Dioxane | HOAc / Dioxane (1:2) | HOAc acts as a protic co-solvent to stabilize leaving groups. |
Protocol B: Downstream Annulation (Thieno[2,3-b]pyridine Formation)
Objective: Utilize the C3-chloro and C4-carbonitrile groups to build the tricyclic thienopyridine core of the USP25/28 inhibitor[3]. Causality & Expert Insight: This is a modified Gewald-type annulation. The reaction proceeds via a tandem SNAr/Thorpe-Ziegler cyclization. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as a non-nucleophilic, sterically hindered base to deprotonate the active methylene of methyl thioglycolate without competing for the highly electrophilic C3 position.
Step-by-Step Methodology:
-
SNAr Initiation: Dissolve 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Add methyl thioglycolate (1.2 eq)[3].
-
Base Addition: Dropwise add DBU (2.0 eq) at 0 °C to control the exothermic deprotonation[3].
-
Cyclization: Warm the mixture to 60 °C for 4 hours. The thiolate first displaces the C3-chloride. Subsequently, the DBU deprotonates the newly attached methylene group, which attacks the adjacent C4-carbonitrile to close the thiophene ring.
-
Validation: LC-MS should indicate the disappearance of the 179 m/z peak and the appearance of the cyclized amino-thiophene intermediate.
Diagram 2: Workflow for the synthesis and downstream utilization of the cyclopenta[c]pyridine core.
Conclusion
The structural precision of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile makes it an indispensable asset in the medicinal chemist's toolkit. By understanding the electronic interplay between its fused cyclopentane ring, the electron-withdrawing cyano group, and the labile chloride, researchers can reliably execute tandem cyclizations to access potent thienopyridine-based DUB inhibitors, ultimately advancing therapeutic strategies against formidable oncological targets.
References
-
Chemspace. "3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - C9H7ClN2". Retrieved from 2
-
Guerin, D. J., et al. "WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors". Google Patents. Retrieved from5
-
Wrigley, et al. "Identification and validation of Selective Deubiquitinase Inhibitors". PMC - NIH. Retrieved from 4
-
Guerin, D. J., et al. "CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors". Google Patents. Retrieved from1
Sources
- 1. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - C9H7ClN2 | CSSB00000719133 [chem-space.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
